molecular formula C20H22N4O2 B2576149 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline CAS No. 1211161-08-8

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline

Cat. No.: B2576149
CAS No.: 1211161-08-8
M. Wt: 350.422
InChI Key: MTKRJKVCONTRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure, which includes a piperidine ring and an oxadiazole moiety, makes it an interesting subject for chemical and pharmacological research.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully saturated derivatives .

Properties

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKRJKVCONTRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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